molecular formula C4H2F2N2O3 B13079246 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13079246
M. Wt: 164.07 g/mol
InChI Key: GFNNYTMBYFRHRW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the difluoromethyl group and the oxadiazole ring imparts distinct chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the oxadiazole ring. One common method is the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of the difluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H2F2N2O3

Molecular Weight

164.07 g/mol

IUPAC Name

5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C4H2F2N2O3/c5-1(6)3-7-2(4(9)10)8-11-3/h1H,(H,9,10)

InChI Key

GFNNYTMBYFRHRW-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NO1)C(=O)O)C(F)F

Origin of Product

United States

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